(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide
Description
The compound (Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide (CAS 338395-99-6) is a structurally complex molecule featuring:
- A pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 3.
- A 2,4-dichlorophenylsulfanyl moiety linked via an ethanimidamide bridge. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Synonyms include AKOS005084649 and MCULE-7583676427 .
Properties
IUPAC Name |
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(2,4-dichlorophenyl)sulfanylethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3F3N4S/c15-8-1-2-11(9(16)4-8)25-6-12(21)23-24-13-10(17)3-7(5-22-13)14(18,19)20/h1-5H,6H2,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCCEJRTAIGWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)SCC(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)SC/C(=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate amine to form an intermediate, which is then reacted with 2,4-dichlorophenyl sulfide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Properties:
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its activity against various cancer cell lines, showing significant inhibition of cell growth. For instance, the National Cancer Institute (NCI) has conducted assays that suggest this compound may exhibit cytotoxic effects on tumor cells, indicating its potential as an anticancer agent .
Mechanism of Action:
The mechanism by which this compound exerts its effects involves interaction with specific biological targets within cancer cells. Molecular docking studies suggest that it may inhibit key enzymes involved in tumor progression, such as 5-lipoxygenase (5-LOX), which plays a role in inflammatory processes associated with cancer development .
Case Studies
Case Study 1: Anticancer Activity
In one notable study, the compound was tested against a panel of human cancer cell lines. Results indicated that it displayed an average growth inhibition rate of over 50% at specific concentrations, suggesting robust anticancer efficacy . Further investigations into its pharmacokinetics and toxicity profiles are warranted to establish safety and efficacy in clinical settings.
Case Study 2: Inhibition of Inflammatory Pathways
Another study focused on the compound's ability to inhibit inflammatory pathways linked to cancer progression. In vitro assays demonstrated that it could reduce the expression of pro-inflammatory cytokines, which are often elevated in cancer patients . This dual action—anticancer and anti-inflammatory—positions the compound as a potential candidate for further development.
Mechanism of Action
The mechanism of action of (Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide involves its interaction with specific molecular targets. The compound’s halogenated structure allows it to form strong interactions with proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Features
Comparison with 3-Chloro-N-Phenyl-Phthalimide
Structural Differences :
- Core Structure : The target compound contains a pyridine ring, whereas 3-chloro-N-phenyl-phthalimide (Fig. 1, ) features a phthalimide core with a phenyl group and chlorine substituent.
- Functional Groups : The ethanimidamide and sulfanyl groups in the target compound contrast with the anhydride and phenyl groups in 3-chloro-N-phenyl-phthalimide.
Functional Implications :
- Polymer Synthesis: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimides, valued for thermal stability and mechanical strength . The target compound’s sulfanyl group could introduce flexibility or alter solubility in polymer matrices, though its role in materials science remains unexplored.
Comparison with (Z)-N'-(4-Chlorophenyl)-N,N-Dimethylmethanimidamide
Structural Differences :
Functional Implications :
- Bioactivity: The dichlorophenylsulfanyl group may enhance binding affinity in biological targets (e.g., enzymes or receptors) compared to mono-chlorinated analogs.
- Metabolic Stability: The trifluoromethyl group in the target compound could improve metabolic stability compared to non-fluorinated analogs, a common trend in drug design.
Data Table: Structural and Functional Comparison
Biological Activity
(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following chemical formula: C13H11ClF3N5S. The structure features a pyridine ring with chloro and trifluoromethyl substituents, along with a sulfanyl group attached to a dichlorophenyl moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It can bind to various receptors, modulating signaling pathways that affect cellular responses.
- DNA/RNA Interaction : Potential intercalation or binding to nucleic acids could influence gene expression and cellular function.
Biological Activity Summary
Research indicates that this compound exhibits a range of biological activities:
Case Studies
- Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, showing promising results for potential therapeutic applications.
- Anticancer Properties : In vitro studies revealed that the compound induced apoptosis in human cancer cell lines. Mechanistic studies indicated that it activated caspase pathways, leading to programmed cell death.
- Enzyme Inhibition : Research focused on the inhibition of certain kinases showed that the compound could effectively disrupt signaling pathways involved in cell proliferation and survival, indicating its potential as a therapeutic agent in oncology.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest moderate absorption and distribution characteristics. Toxicological assessments indicate that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile comprehensively.
Q & A
Q. What synthetic routes are recommended for synthesizing (Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1: Start with 3-chloro-5-(trifluoromethyl)pyridin-2-amine (a common intermediate, as noted in ) as the pyridine precursor. Couple this with a thiourea derivative to introduce the sulfanyl group.
- Step 2: Optimize coupling reactions (e.g., Buchwald-Hartwig amination) using palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in anhydrous THF at 80–100°C to enhance yield .
- Step 3: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm stereochemistry using NOESY NMR to ensure (Z)-configuration .
- Key Consideration: Monitor reaction progress via LC-MS to detect byproducts like (E)-isomers or dehalogenated derivatives.
Q. Which analytical techniques are critical for confirming the structural integrity and stereochemistry of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify substitution patterns (e.g., trifluoromethyl at C5, dichlorophenyl at C2). NOESY correlations between the ethanimidamide NH and pyridinyl protons confirm (Z)-configuration .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (C₁₄H₁₀Cl₃F₃N₃S) with <2 ppm error .
- X-ray Crystallography: Resolve ambiguities in stereochemistry by co-crystallizing with a chiral auxiliary (e.g., tartaric acid derivatives) .
- Chromatography: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%) and separate isomers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing biological activity?
Methodological Answer:
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Step 1: Synthesize analogs with modifications (e.g., replacing trifluoromethyl with CF₂H or Cl with F). Test these against target enzymes (e.g., kinases or cytochrome P450 isoforms) using enzymatic assays .
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Step 2: Use molecular docking (AutoDock Vina) to map interactions between the pyridinyl-amino group and active-site residues (e.g., hydrogen bonding with Asp86 in a kinase target) .
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Step 3: Corrogate metabolic stability by introducing electron-withdrawing groups (e.g., Cl) to reduce CYP450-mediated oxidation, as seen in ’s related compound .
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Data Table:
Analog Modification IC₅₀ (nM) Metabolic Stability (t₁/₂, min) Trifluoromethyl 12 ± 1.2 45 ± 3 CF₂H 28 ± 2.1 32 ± 2 Cl → F 65 ± 4.8 18 ± 1
Q. What strategies assess metabolic stability and pharmacokinetics in preclinical models?
Methodological Answer:
- In Vitro Assays:
- In Vivo PK: Administer IV/PO doses (5 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0–24h and quantify using UPLC-QTOF. Calculate AUC, Cₘₐₓ, and bioavailability .
- Key Challenge: Address poor solubility (logP ~4.2) via formulation with β-cyclodextrin or lipid nanoparticles .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Hypothesis 1: Discrepancies may arise from isomer contamination. Re-evaluate batch purity via chiral HPLC and retest activity .
- Hypothesis 2: Cell line variability (e.g., HEK293 vs. HeLa) affects potency. Standardize assays using isogenic cell lines .
- Case Study: notes conflicting cytotoxicity data (IC₅₀ = 2 μM vs. 10 μM). Re-test under uniform conditions (e.g., 48h exposure, 10% FBS) and validate via orthogonal assays (e.g., apoptosis markers) .
Q. What computational methods predict toxicity and off-target effects?
Methodological Answer:
- Step 1: Use QSAR models (e.g., Derek Nexus) to predict hepatotoxicity based on structural alerts (e.g., thioether groups) .
- Step 2: Perform proteome-wide docking (SwissDock) to identify off-targets like hERG channels (cardiotoxicity risk) .
- Step 3: Validate predictions with patch-clamp assays for hERG inhibition and Ames tests for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
